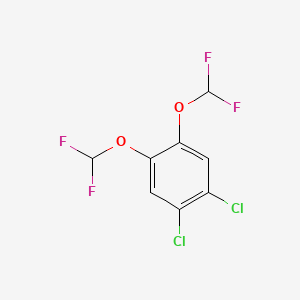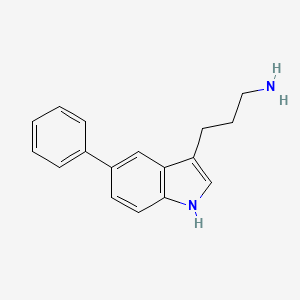
tert-butyl (S)-2-((3-(4-hydroxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl (S)-2-((3-(4-hydroxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-carboxylate is a complex organic compound featuring a tert-butyl group, a hydroxyphenyl group, and an oxadiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (S)-2-((3-(4-hydroxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the oxadiazole ring, followed by the introduction of the hydroxyphenyl group and the pyrrolidine moiety. The final step involves the addition of the tert-butyl group under controlled conditions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
化学反应分析
Types of Reactions
Tert-butyl (S)-2-((3-(4-hydroxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the oxadiazole ring can produce amines.
科学研究应用
Tert-butyl (S)-2-((3-(4-hydroxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the development of new materials with desirable properties, such as enhanced stability or reactivity
作用机制
The mechanism of action of tert-butyl (S)-2-((3-(4-hydroxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the oxadiazole ring can engage in electron-donating or electron-withdrawing interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
Tert-butyl (S)-2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-carboxylate: Similar structure but with a methoxy group instead of a hydroxy group.
Tert-butyl (S)-2-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-carboxylate: Similar structure but with a chloro group instead of a hydroxy group.
Uniqueness
The presence of the hydroxyphenyl group in tert-butyl (S)-2-((3-(4-hydroxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-carboxylate imparts unique properties, such as the ability to form hydrogen bonds and participate in specific biological interactions. This makes it distinct from similar compounds with different substituents.
属性
分子式 |
C18H23N3O4 |
|---|---|
分子量 |
345.4 g/mol |
IUPAC 名称 |
tert-butyl (2S)-2-[[3-(4-hydroxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H23N3O4/c1-18(2,3)24-17(23)21-10-4-5-13(21)11-15-19-16(20-25-15)12-6-8-14(22)9-7-12/h6-9,13,22H,4-5,10-11H2,1-3H3/t13-/m0/s1 |
InChI 键 |
ZVIRABBCJUKWNV-ZDUSSCGKSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1CC2=NC(=NO2)C3=CC=C(C=C3)O |
规范 SMILES |
CC(C)(C)OC(=O)N1CCCC1CC2=NC(=NO2)C3=CC=C(C=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid](/img/structure/B12968325.png)

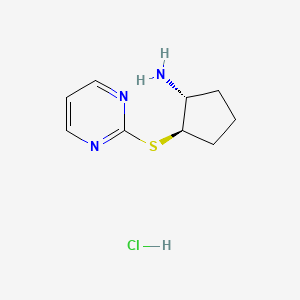

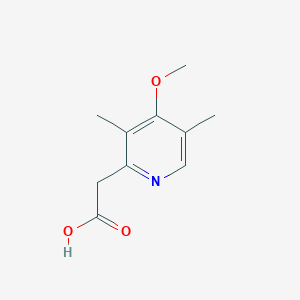
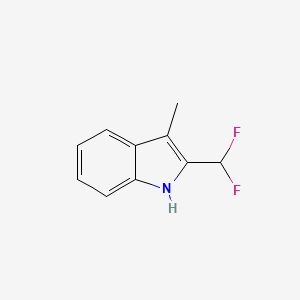

![3-Chloro-8-methoxy-5,6-dihydrobenzo[h]cinnoline](/img/structure/B12968350.png)
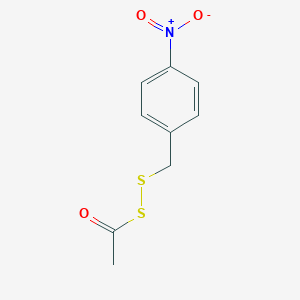
![(R)-4-(3-(1H-Indol-3-yl)-2-(2-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-benzofuro[3,2-g]chromen-3-yl)acetamido)propanamido)butanoic acid](/img/structure/B12968362.png)

![5,6-Dichlorobenzo[d][1,3]dioxol-2-one](/img/structure/B12968369.png)
